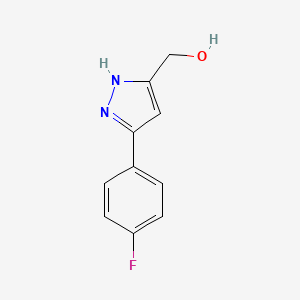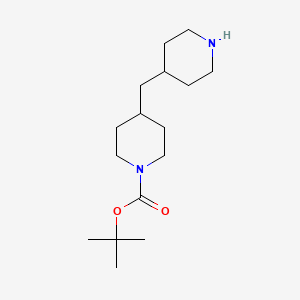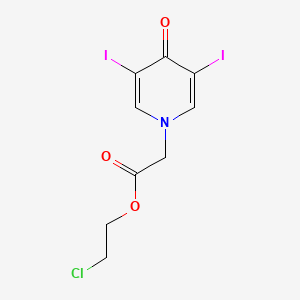![molecular formula C14H23ClN2O B1441336 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride CAS No. 1233641-93-4](/img/structure/B1441336.png)
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2O.
Preparation Methods
The synthesis of 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylbenzyl chloride with piperazine to form 1-(2-methylbenzyl)piperazine. This intermediate is then reacted with ethylene oxide to produce 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzyl group is replaced by other functional groups.
Scientific Research Applications
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the desired biological or therapeutic effects .
Comparison with Similar Compounds
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride can be compared with other similar compounds, such as:
1-(2-Methylbenzyl)piperazine: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
2-[1-(2-Chlorobenzyl)-2-piperazinyl]ethanol: This compound has a similar structure but with a chlorine atom instead of a methyl group on the benzyl ring.
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.
Properties
CAS No. |
1233641-93-4 |
|---|---|
Molecular Formula |
C14H23ClN2O |
Molecular Weight |
270.80 g/mol |
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-12-4-2-3-5-13(12)11-16-8-7-15-10-14(16)6-9-17;/h2-5,14-15,17H,6-11H2,1H3;1H |
InChI Key |
JCVUIYBSJQEIHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCNCC2CCO.Cl.Cl |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNCC2CCO.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)


![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)
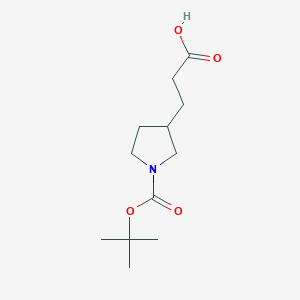
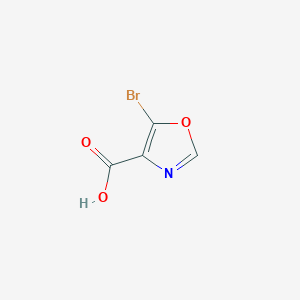
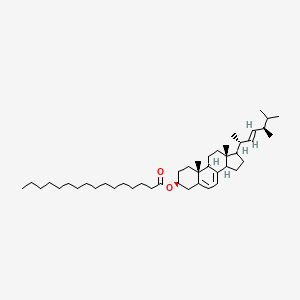
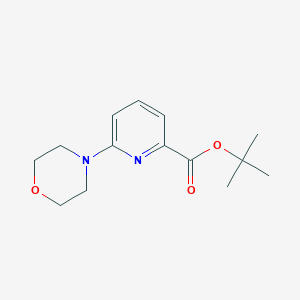
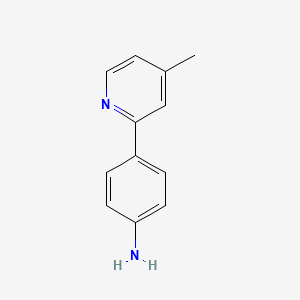
![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)
